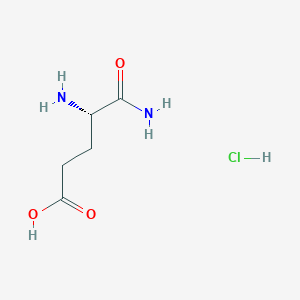

H-Glu-NH2 hcl

描述

Contextualizing the Research Significance of Glutamine Hydrochloride in Biochemical Sciences

L-Glutamine is the most abundant free amino acid in the human body and plays a pivotal role in a wide array of physiological processes. nih.govchemicalbook.commedicalnewstoday.com It serves as a fundamental building block for protein synthesis, a primary energy source for rapidly dividing cells like enterocytes and lymphocytes, and a crucial component in nitrogen transport and acid-base balance. drugbank.comwikipedia.orgsigmaaldrich.com The hydrochloride form, H-Glu-NH2 HCl, provides researchers with a stable and water-soluble version of glutamine, facilitating its use in cell culture media and various biochemical assays. sigmaaldrich.com

The research significance of glutamine hydrochloride is underscored by its application in understanding fundamental cellular processes. It is an essential component of culture media, supporting the growth and viability of a wide range of cell types in vitro. sigmaaldrich.comsigmaaldrich.com This allows scientists to investigate cellular metabolism, signaling pathways, and the effects of various compounds on cell function in a controlled environment. Furthermore, glutamine's role in nucleotide synthesis makes it a key area of study in cancer research, where rapidly proliferating tumor cells exhibit a high demand for this amino acid. ontosight.aifrontiersin.org

Foundational Research Trajectories of Glutamine Metabolism and Its Derivatives

The exploration of glutamine metabolism has a rich history, with early research establishing its central role in nitrogen and carbon metabolism. drugbank.com Scientists discovered that glutamine is synthesized from glutamate (B1630785) and ammonia (B1221849) by the enzyme glutamine synthetase, a process crucial for ammonia detoxification. drugbank.comwikipedia.org Conversely, the enzyme glutaminase (B10826351) hydrolyzes glutamine to glutamate and ammonium (B1175870), providing a source of nitrogen for the synthesis of other amino acids, purines, and pyrimidines. nih.govdrugbank.com

Foundational studies also highlighted the inter-organ transport of glutamine, with skeletal muscle being the primary site of its synthesis and release. nih.govd-nb.info This glutamine is then taken up by various tissues, including the intestines, kidneys, and immune cells, to meet their metabolic demands. drugbank.comwikipedia.org This understanding of glutamine's journey through the body laid the groundwork for investigating its role in various physiological and pathological states.

The development of glutamine derivatives, including hydrochloride salts and dipeptides like L-alanyl-L-glutamine, has been a significant research trajectory. ontosight.airesearchgate.net These derivatives were designed to overcome the instability of glutamine in aqueous solutions, allowing for its effective use in parenteral nutrition and other clinical applications. researchgate.netbioline.org.br Research into these derivatives has expanded our understanding of how to effectively supplement glutamine in various conditions. jafs.com.plsemanticscholar.org

Contemporary Research Imperatives and Future Directions for Glutamine Hydrochloride Studies

Current research on glutamine and its hydrochloride salt is multifaceted, with several key areas of focus. One major imperative is to further elucidate the complex role of glutamine metabolism in cancer. ontosight.aifrontiersin.org While it is known that many cancer cells are "addicted" to glutamine, researchers are now investigating the specific metabolic pathways that are altered and how these can be targeted for therapeutic intervention. frontiersin.org The use of glutamine derivatives in drug delivery systems for targeted cancer therapy is also an active area of research. sigmaaldrich.com

Another critical area of contemporary research is the immunomodulatory role of glutamine. d-nb.info Studies have shown that glutamine is essential for the function of various immune cells, including lymphocytes and macrophages. nih.govdrugbank.com Researchers are exploring how glutamine supplementation, potentially using the hydrochloride form for stability, can enhance immune responses in critically ill patients and those with compromised immune systems. d-nb.infobioline.org.br

Recent investigations have also shed light on the surprising metabolic switch in red blood cell development, where cells shift from breaking down glutamine to synthesizing it. stjude.org This finding opens up new avenues for understanding and potentially treating blood disorders like sickle cell disease and β-thalassemia by modulating glutamine metabolism. stjude.org

Structure

3D Structure of Parent

属性

IUPAC Name |

(4S)-4,5-diamino-5-oxopentanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O3.ClH/c6-3(5(7)10)1-2-4(8)9;/h3H,1-2,6H2,(H2,7,10)(H,8,9);1H/t3-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQZFNVIRTSLEGO-DFWYDOINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C(C(=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC(=O)O)[C@@H](C(=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Molecular and Structural Characterization of Glutamine Hydrochloride

Spectroscopic Methodologies for Elucidating Glutamine Hydrochloride Structure and Interactions

Spectroscopic techniques are pivotal in defining the three-dimensional structure of glutamine hydrochloride and understanding its behavior in various environments. These methods provide detailed insights into atomic connectivity, molecular mass, and the effects of external stimuli like radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Glutamine Research

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the structure of organic molecules by observing the magnetic properties of atomic nuclei. msu.edu For glutamine, 1H and 13C NMR provide precise information about the chemical environment of each hydrogen and carbon atom, respectively. nih.govnih.gov

In 1H NMR of glutamine in a D₂O solvent, distinct signals correspond to the different protons in the molecule. hmdb.ca The chemical shifts (δ) are indicative of the electronic environment of the protons. libretexts.orgyoutube.com For instance, the α-proton (Hα) typically appears at a specific chemical shift, while the β- and γ-protons show their own characteristic resonances. hmdb.ca Spin-spin coupling between adjacent, non-equivalent protons leads to the splitting of these signals, providing valuable data on the connectivity of the carbon skeleton. libretexts.org

Two-dimensional (2D) NMR experiments, such as Total Correlation Spectroscopy (TOCSY), can further elucidate the spin systems within the molecule, confirming the assignments of proton signals. nih.gov These advanced techniques are crucial for unambiguously identifying all proton resonances, especially in complex biological samples. nih.gov In vivo 13C NMR spectroscopy has also been employed to measure the rate of glutamine synthesis in the brain, demonstrating the technique's power in studying metabolic pathways. nih.gov

Table 1: Representative 1H NMR Chemical Shifts for L-Glutamine (Note: Data is for L-Glutamine, as specific data for the hydrochloride salt under identical conditions is not readily available. Shifts can vary based on solvent and pH.)

| Proton | Chemical Shift (ppm) | Multiplicity |

| α-H | ~3.78 | Triplet |

| β-H₂ | ~2.14 | Multiplet |

| γ-H₂ | ~2.45 | Triplet |

Mass Spectrometry (MS) Applications for Glutamine Hydrochloride Analysis

Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions. nist.gov For glutamine hydrochloride, techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are employed for its quantification in biological fluids such as human plasma. researchgate.net

In electrospray ionization (ESI)-MS/MS, glutamine is first ionized, and then the precursor ion is fragmented to produce a characteristic pattern of product ions. massbank.eu The fragmentation of derivatized glutamine often involves a neutral loss of specific masses, which can be monitored for quantitative analysis. osu.edu For example, a neutral loss of 73 Da has been studied to understand the fragmentation mechanism of a dimethylformamidine isobutyl ester derivative of glutamine. osu.edu

A significant challenge in the MS analysis of glutamine and glutamic acid is the potential for in-source cyclization to form pyroglutamic acid (pGlu). researchgate.netnih.gov This artifact can lead to inaccurate quantification. researchgate.net Studies have shown that a substantial percentage of glutamine can be converted to pGlu in the electrospray ionization source, with the extent of conversion depending on instrumental parameters like the fragmentor voltage. researchgate.netacs.org Therefore, chromatographic separation of glutamine, glutamic acid, and pGlu is crucial before MS detection to ensure accurate results. nih.gov

Table 2: Common Fragment Ions Observed in MS/MS of Glutamic Acid (Note: Data for the closely related glutamic acid, as detailed fragmentation pathways for glutamine hydrochloride were not specified in the provided context. Glutamic acid's parent ion is detected at m/z 148.1.)

| Precursor Ion (m/z) | Product Ions (m/z) |

| 148.1 | 84, 102, 130 |

Chiroptical and Electronic Spectroscopy (Circular Dichroism, UV-Vis) in Complex Formation Studies

Chiroptical spectroscopy, particularly Circular Dichroism (CD), is a powerful technique for studying chiral molecules like L-glutamine. royalsocietypublishing.org CD measures the differential absorption of left and right circularly polarized light. royalsocietypublishing.org This technique is highly sensitive to the secondary structure of polypeptides and proteins, and can also be used to study the conformation of smaller chiral molecules. nih.govacs.org

Studies on polypeptides containing glutamine, such as poly(hydroxyethyl-L-glutamine), have utilized CD spectroscopy to compare their structures to other polymers like poly(L-glutamic acid). nih.govacs.org While specific CD studies focused solely on H-Glu-NH₂ hcl are not extensively detailed in the provided context, the principles of CD spectroscopy are applicable. The technique can be used for the quantitative analysis of enantiomeric mixtures of amino acids. royalsocietypublishing.org The CD spectrum of L-glutamine would show a characteristic Cotton effect in the UV region (typically 190–220 nm), which would be of opposite sign to that of its enantiomer, D-glutamine. royalsocietypublishing.org This allows for the determination of the concentration of each enantiomer in a mixture. royalsocietypublishing.org

UV-Vis spectroscopy, which measures the absorption of ultraviolet and visible light, is generally less structurally informative for simple amino acids like glutamine which lack strong chromophores. However, it is often used in conjunction with other methods, for instance, to determine the concentration of a substance in solution for subsequent CD analysis.

Computational Chemistry and Theoretical Modeling of Glutamine Hydrochloride and its Analogs

Computational chemistry provides theoretical insights that complement experimental findings, allowing for a deeper understanding of molecular structure, properties, and reactivity at the atomic level.

Quantum Chemical Calculations (e.g., Density Functional Theory, Møller–Plesset Perturbation Theory)

Quantum chemical calculations are instrumental in predicting molecular properties. mdpi.com Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. researchgate.netmdpi.com DFT has been applied to L-glutamine to calculate and assign its vibrational modes, showing good agreement with experimental Raman spectroscopy data. researchgate.net Such calculations can predict thermodynamic properties like enthalpy, entropy, and Gibbs energy, which relate to the chemical reactivity of the molecule. mdpi.com DFT studies have also been used to model the adsorption of L-glutamine on metallic surfaces like Cu(111), identifying the active sites and bonding mechanisms. mdpi.com

Møller–Plesset (MP) perturbation theory is a post-Hartree–Fock method that improves upon the Hartree-Fock method by including electron correlation effects. wikipedia.orgsmu.edu MP2, the second-order correction, is a standard level of theory used for calculating small systems. wikipedia.org While the Hartree-Fock energy is correct to the first order of MP theory, the second-order correction (MP2) provides the first significant improvement by accounting for electron correlation. wikipedia.org Although specific MP2 calculations on glutamine hydrochloride were not detailed in the provided search results, this method is a cornerstone of computational chemistry for obtaining accurate energies and properties for molecules of this size. smu.edu These high-level calculations are crucial for benchmarking other methods and for studying systems where electron correlation plays a significant role. researchgate.netnih.gov

Electronic Structure Analysis (e.g., HOMO-LUMO Energy Gaps, Molecular Electrostatic Potential)

The electronic structure of a molecule is foundational to its reactivity and intermolecular interactions. Key aspects of this structure are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. researchgate.netscience.gov A smaller gap generally implies higher reactivity. For L-glutamine, quantum chemical methods have determined the HOMO and LUMO energies, providing insight into its electronic behavior. researchgate.net

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution and is used to predict reactive sites for electrophilic and nucleophilic attacks. researchgate.netaimspress.com In the case of L-glutamine, a strong negative electrostatic potential is observed around the oxygen and nitrogen atoms, identifying these as the primary locations for electrophilic interactions. researchgate.net

| Orbital | Energy (eV) |

|---|---|

| HOMO | -5.74 |

| LUMO | -1.72 |

| Energy Gap (ΔE) | 4.02 |

Reaction Mechanism and Energy Profile Elucidation (e.g., Cyclization Processes)

Glutamine residues, particularly at the N-terminus of peptides and proteins, are known to undergo a spontaneous intramolecular cyclization to form pyroglutamic acid (pGlu). nih.govacs.org This post-translational modification is a significant reaction pathway that has been elucidated through computational studies. nih.govacs.org

The mechanism involves a nucleophilic attack by the N-terminal amino nitrogen on the side-chain carbonyl carbon, leading to the formation of a five-membered ring with the concurrent release of an ammonia (B1221849) molecule. nih.gov Quantum chemical calculations have shown that this reaction proceeds through a zwitterionic intermediate (IS1) via a single transition state (TS1). nih.govacs.org In studies simulating the reaction in a phosphate (B84403) buffer, which is known to accelerate the process, the activation energy for the formation of pGlu was calculated to be 83.8 kJ mol⁻¹. nih.govacs.org This relatively low activation energy underscores the facility of this nonenzymatic reaction under physiological conditions. nih.govacs.orgnih.gov

Global Reactivity Descriptors

Global reactivity descriptors are derived from electronic structure calculations and provide a quantitative measure of a molecule's reactivity. These descriptors are calculated using the energies of the HOMO and LUMO. researchgate.net Based on Koopmans' theorem, the ionization potential (I) can be approximated by the negative of the HOMO energy, and the electron affinity (A) by the negative of the LUMO energy. From these values, other key descriptors such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω) can be determined. These parameters are instrumental in predicting the chemical behavior and reactivity of the molecule.

| Descriptor | Definition | Calculated Value |

|---|---|---|

| Ionization Potential (I) | -EHOMO | 5.74 eV |

| Electron Affinity (A) | -ELUMO | 1.72 eV |

| Chemical Hardness (η) | (I - A) / 2 | 2.01 eV |

| Electronegativity (χ) | (I + A) / 2 | 3.73 eV |

| Electrophilicity Index (ω) | χ² / (2η) | 3.46 eV |

Molecular Dynamics Simulations for Conformational and Interaction Dynamics

Molecular dynamics (MD) simulations are powerful computational methods used to explore the conformational landscape and interaction dynamics of molecules over time. stanford.edu Multi-nanosecond MD simulations have been employed to study glutamine-binding proteins (GlnBP), revealing how the binding of glutamine affects the protein's structural dynamics. nih.gov These studies demonstrate that glutamine binding significantly curtails inter-domain motions about the protein's hinge region. nih.gov Further analysis of these simulations through essential dynamics identified distinct hinge-bending and twisting motions, which are critical for biological function. nih.gov Both conventional MD (cMD) and accelerated MD (aMD) simulations have been utilized to effectively probe the conformational changes that occur upon ligand binding in glutamine-related enzyme systems. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling in Glutamine Derivative Research

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. scispace.comimist.ma This approach has been extensively applied to derivatives of glutamine to predict their anticancer activities. symbiosisonlinepublishing.comresearchgate.net In these studies, various molecular descriptors—quantifying properties like lipophilicity, electronic distribution, and steric effects—are calculated for a series of compounds. imist.maresearchgate.net Statistical methods, such as Multiple Linear Regression (MLR), Multiple Nonlinear Regression (MNLR), and Artificial Neural Networks (ANN), are then used to build predictive models. imist.maresearchgate.net For glutamine derivatives, descriptors such as the partition coefficient (LogP), dipole moment, and total negative charges have been identified as significant contributors to their anticancer activity. symbiosisonlinepublishing.com

| Descriptor | Property Represented | Influence on Activity |

|---|---|---|

| Partition coefficient (LogP) | Lipophilicity | Positive correlation; higher lipophilicity enhances activity. symbiosisonlinepublishing.com |

| Dipole moment (μ) | Polarity | Positive correlation; increased polarity can lead to increased activity. symbiosisonlinepublishing.com |

| Total negative charges (TNC) | Electronic character | Positive correlation; compounds with stronger electron-donating groups may show higher activity. symbiosisonlinepublishing.com |

| Steric energy (Es) | Steric effects | Positive correlation; bulk or size of substituent groups can contribute to activity. symbiosisonlinepublishing.com |

Investigating Conformational Dynamics and Intermolecular Binding of Glutamine Residues

The conformational behavior of glutamine is largely dictated by the interactions between its side-chain amide group and the peptide backbone. scirp.org While individual glutamine residues exhibit conformational preferences for specific dihedral angles (phi, ψ), longer polyglutamine chains tend to adopt a random coil structure rather than a stable, repeating secondary structure. scirp.org The stability of adopted conformations is influenced by carbonyl-carbonyl interactions and hydrogen bonding involving both the backbone and side chain. scirp.org

Intermolecular binding is a hallmark of glutamine's chemical nature, driven primarily by hydrogen bonding. Neutron diffraction experiments combined with computational modeling have provided detailed insights into these interactions. nih.gov These studies reveal that glutamine readily forms hydrogen bonds in aqueous solutions. nih.gov Notably, glutamine-glutamine interactions are prevalent enough to lead to the formation of dimers even in dilute solutions. nih.gov This self-association occurs through a network of backbone-backbone, backbone-side chain, and side chain-side chain hydrogen bonds, highlighting a strong propensity for intermolecular binding. nih.gov

Metabolic Biochemistry and Flux Analysis of Glutamine Hydrochloride in Biological Systems

Pathways of Glutamine Catabolism (Glutaminolysis)

Glutaminolysis is a metabolic pathway where glutamine is broken down to generate energy and provide precursors for various biosynthetic processes. wikipedia.org This process is particularly crucial in rapidly proliferating cells. sigmaaldrich.com

Enzymatic Deamidation by Glutaminase (B10826351) (GLS) and its Regulatory Mechanisms

The first and rate-limiting step of glutaminolysis is the conversion of glutamine to glutamate (B1630785) and ammonia (B1221849), a reaction catalyzed by the enzyme glutaminase (GLS). atlasgeneticsoncology.orgnih.gov This hydrolytic deamidation primarily occurs within the mitochondria after glutamine is transported into the matrix. sigmaaldrich.combosterbio.com

There are two major isoforms of glutaminase, GLS1 (kidney-type) and GLS2 (liver-type), encoded by separate genes. atlasgeneticsoncology.orgnih.govpnas.org These isoforms exhibit different tissue expression patterns, kinetic properties, and can even have opposing roles in certain cellular contexts, such as cancer. nih.govresearchgate.net GLS1, particularly its splice variant Glutaminase C (GAC), is often upregulated in tumors and correlates with proliferation. atlasgeneticsoncology.orgnih.gov In contrast, GLS2 can act as a tumor suppressor and is regulated by factors like the p53 tumor suppressor protein. pnas.orgresearchgate.netnih.gov

Regulation of GLS activity is multi-layered:

Transcriptional Regulation: The expression of GLS genes is controlled by various transcription factors. The oncogene c-Myc, for instance, is a well-known upregulator of GLS1 expression, contributing to the "glutamine addiction" of many cancer cells. sigmaaldrich.comnih.govcellsignal.com Conversely, p53 and its family member TAp73 can induce the expression of GLS2. pnas.orgnih.gov

Post-Translational Regulation: Allosteric activation by inorganic phosphate (B84403) is a key regulatory mechanism for both isoforms. Additionally, factors like protein-protein interactions and post-translational modifications modulate GLS activity to meet cellular demands.

Conversion to α-Ketoglutarate: Roles of Glutamate Dehydrogenase (GDH) and Aminotransferases

Once glutamate is formed, it is converted to the tricarboxylic acid (TCA) cycle intermediate, α-ketoglutarate (α-KG). bosterbio.comcellsignal.com This conversion is a critical juncture, linking glutamine metabolism directly to central carbon metabolism. Two primary enzymatic routes facilitate this step:

Glutamate Dehydrogenase (GDH): This mitochondrial enzyme catalyzes the oxidative deamination of glutamate to α-KG, releasing ammonia and producing NADH or NADPH. wikipedia.orgcellsignal.com The reaction is reversible, but in the context of glutaminolysis, the direction of glutamate catabolism is favored, partly due to the rapid utilization of its products. mdpi.comoup.com

Aminotransferases (Transaminases): These enzymes, such as aspartate aminotransferase (AAT) and alanine (B10760859) transaminase (ALT), transfer the amino group from glutamate to an α-keto acid (like oxaloacetate or pyruvate), yielding α-KG and a new amino acid (aspartate or alanine, respectively). wikipedia.orgcellsignal.commdpi.com This process avoids the production of free ammonia. oup.com The choice between GDH and aminotransferases can depend on the cell type, its metabolic state, and the availability of substrates. mdpi.com For instance, in astrocytes, AAT is proposed to be the primary enzyme for both glutamate synthesis and degradation, depending on the subcellular compartment and substrate concentrations. mdpi.com

Anaplerotic Contributions of Glutamine-Derived Carbon to the Tricarboxylic Acid (TCA) Cycle

Anaplerosis, a term meaning 'to fill up', refers to the replenishment of intermediates of the TCA cycle that are extracted for biosynthetic purposes. oup.com Glutamine is a major anaplerotic substrate for many cells, ensuring the integrity and continued function of the cycle for both energy production and as a source of building blocks. sigmaaldrich.comnih.govspringermedizin.de

The α-KG generated from glutamine enters the TCA cycle, where it can be oxidized to produce ATP and reducing equivalents (NADH and FADH2). wikipedia.org This is particularly vital when glucose metabolism is altered, as seen in many cancer cells exhibiting the Warburg effect (aerobic glycolysis). pnas.org In such cases, glutamine-derived carbon effectively sustains the TCA cycle, which would otherwise be depleted of intermediates used for synthesizing lipids, nucleotides, and non-essential amino acids. nih.govspringermedizin.depnas.org Studies using 13C-labeled glutamine have demonstrated its significant contribution to the pool of TCA cycle intermediates like malate (B86768) and oxaloacetate. nih.govpnas.org

Reductive Carboxylation of α-Ketoglutarate: Mechanism and Biosynthetic Implications

Under certain conditions, such as hypoxia or mitochondrial dysfunction, the canonical oxidative TCA cycle can be reversed. cellsignal.comnih.gov In this alternative pathway, glutamine-derived α-KG undergoes reductive carboxylation to form isocitrate, a reaction catalyzed primarily by the mitochondrial NADP+-dependent isocitrate dehydrogenase (IDH2) and its cytosolic counterpart (IDH1). cellsignal.compnas.orgmit.edu

This newly formed isocitrate is then isomerized to citrate (B86180). pnas.org The citrate can be exported to the cytosol, where it is cleaved by ATP-citrate lyase to generate acetyl-CoA, the primary building block for the synthesis of fatty acids and lipids. nih.govmit.edu Reductive carboxylation thus represents a critical pathway for de novo lipogenesis, especially when glucose-derived acetyl-CoA is limited. nih.govmit.edu Isotopic labeling studies have confirmed that in cells with defective mitochondria or under hypoxic conditions, glutamine becomes the principal carbon source for lipids via this reductive pathway. nih.govpnas.org This metabolic flexibility allows cells to sustain proliferation and viability in challenging microenvironments. pnas.org

Pathways of Glutamine Anabolism and Biosynthesis

While glutamine is a key fuel source, it is also synthesized de novo in many tissues, a process crucial for nitrogen transport and the production of a versatile metabolic substrate.

Glutamine Synthetase (GS) Activity and Post-Translational Regulation

Glutamine synthetase (GS) is the enzyme responsible for the ATP-dependent synthesis of glutamine from glutamate and ammonia. oup.comoup.com This reaction is central to nitrogen assimilation and detoxification, effectively incorporating potentially toxic ammonia into a non-toxic, transportable amino acid. oup.comresearchgate.net The liver and muscle are major sites of glutamine synthesis. wikipedia.org

GS activity is tightly regulated to control nitrogen homeostasis. This regulation occurs at multiple levels:

Transcriptional Control: The expression of the GS gene is modulated by various cellular signals reflecting nitrogen and carbon status. mdpi.comnih.gov

Post-Translational Modification: GS activity is finely tuned by a variety of post-translational modifications. In plants and some other organisms, these include phosphorylation, which can alter the enzyme's affinity for its substrates and its interaction with regulatory proteins like 14-3-3 proteins. oup.comoup.comnih.gov In fungi, GS activity is inhibited under certain nitrogen conditions, and its transcription is regulated by nitrogen-responsive factors. nih.gov Other modifications like redox changes and interactions with nitric oxide also play a role in regulating GS function. mdpi.com These modifications allow for rapid adjustments in glutamine synthesis in response to changing metabolic needs. oup.comnih.gov

Interconversion with Glutamic Acid and Integration with Ammonium (B1175870) Assimilation

The interconversion of glutamine and glutamic acid is a pivotal process in cellular nitrogen metabolism, tightly integrated with the assimilation of ammonium. Glutamine is synthesized from glutamic acid and ammonia in an ATP-dependent reaction catalyzed by glutamine synthetase (GS). nih.govmdpi.comwikipedia.org This reaction serves as a primary mechanism for detoxifying ammonia and incorporating it into a non-toxic, transportable form. nih.govwikipedia.org The reverse reaction, the deamidation of glutamine to form glutamic acid and ammonia, is catalyzed by glutaminase (GLS). nih.govsigmaaldrich.com This process releases ammonia for various biosynthetic pathways or for excretion.

The GS/GOGAT (glutamine synthetase/glutamate synthase) pathway is a key route for ammonium assimilation, particularly in plants and bacteria. adpcollege.ac.incsic.es In this pathway, glutamine synthetase first incorporates ammonium into glutamate to form glutamine. Subsequently, glutamate synthase (also known as glutamine: 2-oxoglutarate aminotransferase or GOGAT) transfers the amide group from glutamine to α-ketoglutarate, yielding two molecules of glutamate. adpcollege.ac.incsic.es This cycle allows for the net assimilation of ammonia into amino acids.

In the brain, the glutamate-glutamine cycle between astrocytes and neurons is crucial for neurotransmitter recycling and ammonia homeostasis. wikipedia.orgfrontiersin.org Neurons release glutamate, which is taken up by astrocytes and converted to glutamine by glutamine synthetase, thereby removing ammonia. wikipedia.org This glutamine is then transported back to neurons, where it is converted back to glutamate by glutaminase. libretexts.org

Nitrogen Metabolic Functions of Glutamine Hydrochloride

Donation of Nitrogen for Purine (B94841), Pyrimidine (B1678525), and Amino Acid Biosynthesis

Glutamine hydrochloride, as a readily available source of glutamine, plays a central role as a nitrogen donor in numerous biosynthetic pathways. brainly.com Its amide nitrogen is essential for the de novo synthesis of purines and pyrimidines, the building blocks of DNA and RNA. embopress.orgiiarjournals.orgasm.org

Purine Biosynthesis: Glutamine provides two nitrogen atoms for the formation of the purine ring. iiarjournals.org The initial and rate-limiting step, catalyzed by glutamine phosphoribosyl pyrophosphate (PRPP) amidotransferase, involves the transfer of the amide nitrogen from glutamine to PRPP. embopress.orgiiarjournals.org Another nitrogen from glutamine is incorporated later in the pathway. iiarjournals.org Furthermore, the synthesis of guanosine (B1672433) monophosphate (GMP) from inosine (B1671953) monophosphate (IMP) requires a third nitrogen donated by glutamine. embopress.org

Pyrimidine Biosynthesis: The synthesis of the pyrimidine ring also relies on glutamine as a nitrogen donor. iiarjournals.orgnih.gov The enzyme carbamoyl (B1232498) phosphate synthetase II utilizes the amide nitrogen of glutamine to produce carbamoyl phosphate, a key precursor for the pyrimidine ring. iiarjournals.org Additionally, the conversion of uridine (B1682114) triphosphate (UTP) to cytidine (B196190) triphosphate (CTP) requires a nitrogen atom from glutamine. iiarjournals.org

Amino Acid Biosynthesis: Glutamine is a primary nitrogen source for the synthesis of other non-essential amino acids. brainly.comembopress.orgresearchgate.net Through the action of various aminotransferases, the amino group from glutamine-derived glutamate can be transferred to different keto-acid backbones to form amino acids such as alanine, aspartate, and serine. embopress.orgresearchgate.net Glutamine itself directly donates its amide nitrogen for the synthesis of asparagine from aspartate, a reaction catalyzed by asparagine synthetase. embopress.orgresearchgate.net

Below is an interactive data table summarizing the key enzymes and pathways where glutamine acts as a nitrogen donor.

| Biosynthetic Pathway | Key Enzyme | Nitrogen Contribution from Glutamine |

| Purine Synthesis | Glutamine PRPP Amidotransferase | N-3 and N-9 of the purine ring |

| GMP Synthetase | Amino group of guanine | |

| Pyrimidine Synthesis | Carbamoyl Phosphate Synthetase II | N-3 of the pyrimidine ring |

| CTP Synthetase | Amino group of cytosine | |

| Amino Acid Synthesis | Aminotransferases (via glutamate) | α-amino group of various amino acids |

| Asparagine Synthetase | Amide group of asparagine |

Roles in Ammonia Transport and Homeostasis in Model Systems

Glutamine is a critical molecule for the transport and detoxification of ammonia in the body, a function extensively studied in various model systems. nih.govbrainly.com It acts as a non-toxic carrier of ammonia in the bloodstream, transporting it from peripheral tissues, where it is produced from amino acid catabolism, to the liver and kidneys for disposal. nih.govlibretexts.orgbrainly.com

In the liver, glutaminase releases ammonia from glutamine, which is then converted into urea (B33335) through the urea cycle and excreted. nih.govbrainly.com This process is essential for maintaining low circulating levels of ammonia, as elevated concentrations (hyperammonemia) are toxic, particularly to the central nervous system. nih.govdiabetesjournals.org

In the kidneys, glutaminase also deamidates glutamine, releasing ammonia into the urine. This plays a crucial role in regulating acid-base balance by excreting protons in the form of ammonium ions (NH4+). wikipedia.org

Studies in hyperammonemic rat models have demonstrated the brain's reliance on glutamine synthesis for ammonia detoxification. mdpi.com Under conditions of high ammonia, there is a significant increase in the cerebral synthesis of glutamine from glutamate, which helps to sequester excess ammonia. mdpi.comfrontiersin.org However, this can lead to an accumulation of glutamine in astrocytes, contributing to cerebral edema. wikipedia.org The glutamate dehydrogenase (GDH) reaction, which can either fix or release ammonia, also plays a role in ammonia homeostasis in the brain, although its primary direction under hyperammonemic conditions is debated. mdpi.comfrontiersin.org

Carbon Backbone Utilization and Energy Metabolism

Integration with Glycolysis and the Pentose (B10789219) Phosphate Pathway (PPP) Flux

The carbon skeleton of glutamine serves as a significant fuel source for cells, integrating with central carbon metabolism, including glycolysis and the pentose phosphate pathway (PPP). nih.gov After its conversion to glutamate and subsequently to the tricarboxylic acid (TCA) cycle intermediate α-ketoglutarate, glutamine's carbons can be used for energy production or biosynthesis. sigmaaldrich.comembopress.org

This process, known as glutaminolysis, allows cells to replenish TCA cycle intermediates, a process called anaplerosis. nih.govmdpi.com This is particularly important in proliferating cells, such as cancer cells, which often exhibit high rates of glycolysis and divert glucose-derived carbons away from the TCA cycle for biosynthetic purposes (the Warburg effect). nih.govembopress.org In such cases, glutamine becomes a primary carbon source for the TCA cycle, maintaining its function and the production of ATP and reducing equivalents (NADH and FADH2). embopress.orgnih.gov

The metabolism of glutamine is also linked to the pentose phosphate pathway. The NADPH produced during the conversion of malate (derived from glutamine in the TCA cycle) to pyruvate (B1213749) by malic enzyme can support the reductive biosynthesis of fatty acids. ub.edu Furthermore, the PPP itself is crucial for generating NADPH for antioxidant defense and for producing ribose-5-phosphate, a precursor for nucleotide synthesis. mdpi.com Studies have shown that glutamine deprivation can lead to a decrease in PPP flux, suggesting a coordinated regulation between glutamine metabolism and the PPP to meet the biosynthetic and redox demands of the cell. ub.edu In some cellular contexts, an increased pyruvate cycling activity, which can be fueled by glutamine, may compensate for reduced NADPH production from the PPP. ub.edu

Contribution to De Novo Fatty Acid and Lipid Synthesis in Cellular Models

Glutamine is a major carbon source for de novo fatty acid and lipid synthesis in various cellular models, especially under conditions of rapid proliferation or hypoxia. nih.govresearchgate.netmdpi.com The carbon backbone of glutamine enters the TCA cycle as α-ketoglutarate. researchgate.net For fatty acid synthesis, citrate is exported from the mitochondria to the cytosol, where it is cleaved by ATP citrate lyase to generate acetyl-CoA, the primary building block for fatty acids. plos.org

Glutamine can contribute to the lipogenic acetyl-CoA pool through two main pathways:

Oxidative Pathway (Glutaminolysis): α-ketoglutarate is oxidized through the TCA cycle to malate, which is then converted to pyruvate and subsequently to acetyl-CoA. nih.govnih.gov

Reductive Carboxylation Pathway: Under certain conditions, such as hypoxia or mitochondrial dysfunction, α-ketoglutarate can be reductively carboxylated by isocitrate dehydrogenase (IDH) to form isocitrate, which is then converted to citrate. nih.govresearchgate.netmit.edu This "reverse" TCA cycle flux becomes a significant route for fatty acid synthesis when the forward flux from glucose is limited. nih.govmit.edu

Studies using 13C-labeled glutamine have quantified its contribution to the lipid pool. For instance, in some cancer cell lines under hypoxic conditions, glutamine-derived carbon can account for a substantial portion of the carbon used for de novo lipogenesis. mit.edu The availability of glutamine has been shown to directly influence the rate of fatty acid synthesis. researchgate.netbiologists.com Furthermore, ammonia released from glutamine metabolism has been identified as a signaling molecule that can activate the SREBP pathway, a key regulator of lipogenic gene expression, thereby promoting lipid production. nih.gov

The following interactive data table illustrates the contribution of glutamine to fatty acid synthesis under different conditions in a model cell line.

| Condition | Pathway | Contribution of Glutamine to Lipogenic Acetyl-CoA (%) |

| Normoxia | Reductive Carboxylation | 10 - 25% |

| Hypoxia | Reductive Carboxylation | ~80% |

Stable Isotope Tracing and Metabolic Flux Analysis (MFA) Methodologies

Stable isotope tracing is a powerful technique for interrogating the complex network of metabolic reactions within living cells. rsc.org Coupled with Metabolic Flux Analysis (MFA), it provides a quantitative framework for estimating the rates (fluxes) of intracellular biochemical pathways. medchemexpress.comcortecnet.com H-Glu-NH2 hcl, or glutamine hydrochloride, serves as a crucial substrate in these studies. As a stable salt of the vital amino acid glutamine, it is readily dissolved in culture media, where it can be introduced as an isotopically labeled tracer to track its metabolic fate. nih.govisotope.com The analysis of glutamine metabolism is particularly significant in understanding cellular physiology, bioenergetics, and the metabolic reprogramming observed in various diseases, including cancer. creative-proteomics.comnih.gov

The use of glutamine labeled with stable isotopes, such as Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N), is fundamental to MFA. medchemexpress.commdpi.com These non-radioactive, heavy isotopes are incorporated into the glutamine molecule, which then acts as a tracer when introduced to a biological system. medchemexpress.com As the cells metabolize the labeled glutamine, the isotopes are distributed throughout a network of downstream metabolites. By tracking the incorporation of these isotopes, researchers can elucidate the contributions of glutamine's carbon and nitrogen atoms to various cellular processes. nih.gov

¹³C-Labeled Glutamine Tracers: Uniformly labeled [U-¹³C₅]-glutamine is frequently used to trace the path of all five carbon atoms from glutamine into the central carbon metabolism. mdpi.com This allows for the monitoring of glutamine's entry into the Tricarboxylic Acid (TCA) cycle through glutaminolysis, a pathway critical for energy production and the synthesis of biosynthetic precursors. nih.govcreative-proteomics.com For instance, the conversion of [U-¹³C₅]-glutamine to M+5 glutamate and subsequently to M+4 citrate provides a direct measure of oxidative TCA cycle flux. mdpi.com Conversely, the detection of M+5 citrate indicates reductive carboxylation, an alternative pathway important in some cancer cells for lipid synthesis. nih.govmdpi.com Positionally labeled tracers, such as [1-¹³C]-glutamine, can offer more specific insights; for example, its use can confirm reductive carboxylation activity, as the C1 carbon is lost as CO₂ during oxidative metabolism. mdpi.com

¹⁵N-Labeled Glutamine Tracers: Glutamine possesses two nitrogen atoms: the amide nitrogen (at the 5-position) and the amine nitrogen (at the 2-position). mdpi.com Using specifically labeled [5-¹⁵N]-glutamine (amide-labeled) or [2-¹⁵N]-glutamine (amine-labeled) allows researchers to track the distinct fates of these nitrogen atoms. The amide nitrogen is a key donor for the synthesis of nucleotides, asparagine, and hexosamines. mdpi.com The amine nitrogen can be transferred via transamination reactions to other amino acids like alanine and aspartate. mdpi.com The ability to trace both carbon and nitrogen simultaneously using tracers like L-Glutamine-¹³C₅,¹⁵N₂ provides a comprehensive view of how glutamine contributes to both the carbon and nitrogenous backbones of essential biomolecules. medchemexpress.comnih.gov

Table 1: Common Isotopically Labeled Glutamine Tracers and Their Primary Applications in Metabolic Flux Analysis

| Tracer | Labeled Atoms | Primary Application | Key Metabolic Insights |

| [U-¹³C₅]-Glutamine | All 5 Carbon atoms | Tracing central carbon metabolism | Quantifies glutamine's contribution to the TCA cycle (oxidative and reductive pathways), anaplerosis, and biosynthesis of downstream metabolites. mdpi.comcreative-proteomics.com |

| [1-¹³C]-Glutamine | Carbon at position 1 | Confirming reductive carboxylation | Differentiates between oxidative and reductive glutamine metabolism. mdpi.com |

| [5-¹⁵N]-Glutamine | Amide Nitrogen | Tracing nitrogen flux to nucleotides and other amino acids | Elucidates the role of glutamine in nucleotide, asparagine, and hexosamine biosynthesis. mdpi.com |

| [2-¹⁵N]-Glutamine | Amine Nitrogen | Tracing nitrogen flux via transamination | Tracks the transfer of amine groups to other amino acids like aspartate and alanine. mdpi.com |

| [U-¹³C₅, ¹⁵N₂]-Glutamine | All 5 Carbon and 2 Nitrogen atoms | Simultaneous carbon and nitrogen tracing | Provides a holistic view of glutamine's role in supplying both carbon skeletons and nitrogen for biosynthesis. rsc.orgnih.gov |

Once a labeled glutamine tracer is metabolized, the resulting distribution of isotopes in downstream metabolites is measured, typically using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. nih.gov This pattern of labeled and unlabeled atoms within a metabolite molecule is known as its mass isotopomer distribution (MID). physiology.org A mass isotopomer is a molecule that differs from others only in the number of heavy isotopes it contains. For example, glutamate (C₅H₉NO₄) derived from unlabeled glutamine will have a specific mass, while glutamate that has incorporated all five ¹³C atoms from [U-¹³C₅]-glutamine will be 5 atomic mass units heavier (M+5).

MID analysis is the core of MFA. It involves comparing the experimentally measured MIDs of key metabolites to theoretical distributions predicted by a metabolic model. physiology.org By analyzing the relative abundances of different mass isotopomers, researchers can deduce the precursor enrichment and the fraction of molecules that were newly synthesized during the experiment. physiology.orgnih.gov For example, the analysis of glutamate isotopomers formed from labeled precursors can reveal the relative fluxes of pathways like pyruvate carboxylase and pyruvate dehydrogenase. nih.gov

When using tracers labeled with multiple elements, such as [U-¹³C₅, ¹⁵N₂]-glutamine, the analysis extends to multivariate mass isotopomer distributions (MMIDs). rsc.org This allows for the simultaneous resolution of carbon and nitrogen fates. For instance, high-resolution mass spectrometry can distinguish between the various combinations of ¹³C and ¹⁵N in a glutamine molecule and its metabolic products, providing a much richer dataset for flux calculations. rsc.orgresearchgate.net This detailed analysis is crucial for accurately quantifying complex metabolic phenomena, such as the interplay between glutaminase activity and reversible transamination reactions in the cytosol and mitochondria. researchgate.net

The quantitative interpretation of stable isotope tracing data is entirely dependent on a metabolic network model. d-nb.info This model is a mathematical representation of the known biochemical reactions occurring within the cell, including pathways like glycolysis, the TCA cycle, and amino acid metabolism. nih.govd-nb.info The model specifies the stoichiometry of each reaction and, critically, the atom transitions that map the atoms of a substrate to the atoms of a product.

For glutamine-centric studies, the network model must include key reactions such as:

Glutamine uptake and its conversion to glutamate by glutaminase (GLS). nih.gov

The conversion of glutamate to α-ketoglutarate. nih.gov

The oxidative and reductive pathways of the TCA cycle. nih.gov

Anaplerotic and cataplerotic reactions.

Pathways for amino acid and nucleotide synthesis that utilize glutamine-derived carbon and nitrogen. mdpi.com

Flux estimation is achieved by using computational software (e.g., INCA, 13CFLUX2) that fits the experimental MID data to the metabolic model. mdpi.comresearchgate.net The software algorithmically adjusts the flux values for all reactions in the network until the predicted MIDs match the measured MIDs as closely as possible. The result is a detailed flux map that quantifies the rate of every reaction in the network. d-nb.info

Validation of these models is a critical step. This can involve assessing the goodness-of-fit of the model to the data and performing sensitivity analyses to determine the confidence intervals for the estimated fluxes. d-nb.info Furthermore, parallel labeling experiments, for instance using both [1,2-¹³C₂]-glucose and [U-¹³C₅]-glutamine, can provide complementary data sets that increase the resolution and accuracy of the flux map for multiple pathways simultaneously. cortecnet.comresearchgate.net

Metabolic fluxes are not always constant; they can change in response to environmental cues or during different phases of cell growth. While steady-state MFA assumes that metabolic and isotopic states are constant, dynamic labeling experiments are designed to capture the time-resolved behavior of metabolic networks. nih.govtudublin.ie

In a typical dynamic labeling experiment, the unlabeled glutamine in the culture medium is rapidly replaced with a ¹³C- or ¹⁵N-labeled glutamine hydrochloride tracer. nih.gov Samples of intracellular metabolites are then collected at multiple, short time intervals following the switch. vanderbilt.edu The rate at which the isotopic label propagates through the metabolic network and enriches downstream metabolite pools provides crucial information about the underlying reaction rates. tudublin.ie

For example, studies have shown that metabolites in the TCA cycle can reach isotopic steady state within hours of introducing [U-¹³C₅]-glutamine. researchgate.net Measuring the labeling kinetics of intermediates like glutamate, citrate, and malate can reveal not only the fluxes but also the sizes of the metabolite pools. This approach is particularly powerful for studying the rapid metabolic reprogramming that occurs in response to stimuli. Comparing flux maps at different time points, such as during the exponential growth phase versus the stationary phase of cell culture, has revealed significant rewiring of intracellular metabolism, including changes in anaplerosis and amino acid metabolism. researchgate.net

Table 2: Comparison of Steady-State vs. Dynamic Labeling MFA

| Feature | Steady-State Metabolic Flux Analysis | Dynamic (Isotopically Nonstationary) Metabolic Flux Analysis |

| Experimental Design | Cells are cultured with a labeled tracer until isotopic equilibrium is reached in all metabolites. tudublin.ie | Metabolite samples are collected at multiple time points immediately after introducing the labeled tracer. nih.govvanderbilt.edu |

| Primary Output | A single, time-averaged map of metabolic fluxes. | Time-resolved flux profiles and metabolite pool size estimations. vanderbilt.edu |

| Advantages | Simpler experimental setup and data analysis. Provides a robust overview of average metabolic activity. | Captures dynamic changes in metabolism. Can provide information on metabolite concentrations. tudublin.ievanderbilt.edu |

| Limitations | Cannot resolve rapid metabolic shifts. Requires long incubation times, which may not be feasible for all systems. vanderbilt.edu | More complex experiments and computationally intensive data analysis. Requires rapid sampling techniques. |

| Typical Application | Characterizing the metabolic phenotype of cells in a defined, stable condition (e.g., exponential growth). researchgate.net | Investigating metabolic responses to perturbations or changes in cellular state over time. researchgate.net |

Cellular Transport and Intracellular Homeostasis of Glutamine Hydrochloride

Regulatory Mechanisms Governing Glutamine Hydrochloride Transport

The expression and activity of glutamine transporters are dynamically regulated to meet the metabolic demands of the cell and adapt to changes in the nutrient environment. This regulation occurs at both the transcriptional and post-translational levels.

Cells can adapt to conditions of nutrient scarcity, such as glutamine deprivation, by modulating their amino acid transport systems. physiology.org When extracellular glutamine levels are low, cells often upregulate the expression and activity of certain transporters to enhance their ability to scavenge available amino acids. rupress.orgnih.gov For instance, glutamine deprivation has been shown to induce adaptive increases in the transport of other amino acids via systems like L, X⁻AG, and A. physiology.org This response is often dependent on new protein synthesis, as it can be blocked by inhibitors of transcription (actinomycin D) and translation (cycloheximide). physiology.org The transcription factor ATF4 is a key regulator of the adaptive response to amino acid starvation, promoting the expression of genes involved in amino acid transport and metabolism. nih.govembopress.org

The regulation of glutamine transporters is complex, involving multiple signaling pathways and factors.

Transcriptional Regulation: The expression of transporter genes is controlled by various transcription factors. For example, the c-Myc oncogene can transcriptionally activate the genes for ASCT2 and LAT1, leading to increased glutamine uptake. mdpi.com The expression of ASCT2 can also be influenced by the farnesoid X receptor (FXR) in response to glutamine levels. frontiersin.orgimrpress.com Hormones and growth factors can also modulate transporter expression; for instance, insulin (B600854) can stimulate glutamine transport, while glucocorticoids can promote its release. nih.gov

Post-Translational Regulation: After synthesis, the activity and localization of transporter proteins can be modified. Glycosylation is a post-translational modification necessary for the proper trafficking of ASCT2 to the cell membrane. mdpi.com Phosphorylation is another key regulatory mechanism. nih.gov For example, the ERK/MAPK signaling pathway has been implicated in controlling SNAT expression and activity. aai.org Furthermore, glutamine transporters can be regulated by their interaction with other proteins. nih.gov The activity of glutamine synthetase, a key enzyme in glutamine metabolism, is also subject to post-translational modifications like phosphorylation and adenylylation, which in turn can influence intracellular glutamine levels and transporter activity. frontiersin.orgnih.gov

Feedback Regulation of Glutamine Transport on Metabolic Pathways

The transport and metabolism of glutamine are tightly controlled by complex feedback mechanisms that ensure cellular homeostasis. The intracellular concentration of glutamine itself is a key regulatory signal. For instance, an increased intracellular glutamine level can lead to the accelerated degradation of glutamine synthetase (GS), the enzyme responsible for its synthesis, indicating a post-transcriptional control mechanism. nih.gov Conversely, conditions like intracellular glutamine depletion can work synergistically with glucocorticoids to increase the expression of GS in skeletal muscle. nih.gov

The metabolic products of glutamine also exert regulatory effects. Intracellular glutamate (B1630785), derived from glutamine, can compete with glutamine for the reactive site on the enzyme glutaminase (B10826351) (GA), thereby modulating glutamine flux. physiology.org This interplay is crucial in conditions such as chronic metabolic acidosis, which reduces intracellular glutamate content and subsequently enhances flux through the glutamate dehydrogenase (GDH) pathway. physiology.org

Intracellular Compartmentalization and Subcellular Trafficking of Glutamine

The physiological functions of glutamine are intrinsically linked to its precise localization within different subcellular compartments, a process managed by a sophisticated network of transporters. biologists.com Glutamine is first imported from the extracellular space into the cytosol and can then be further transported into organelles, most notably the mitochondria. mdpi.com This compartmentalization is vital for its diverse metabolic roles, including its participation in the urea (B33335) cycle, which involves steps in both the cytosol and mitochondria. frontiersin.org The distribution of glutamine-metabolizing enzymes, such as different isoforms of glutaminase being present in either the cytosol or mitochondria, further underscores the importance of this spatial organization in modulating intracellular nitrogen distribution. mdpi.com

Cytosolic and Mitochondrial Transport of Glutamine and its Metabolites

The movement of glutamine and its metabolic derivatives across cellular membranes is facilitated by specific solute carriers (SLCs). Glutamine enters the cytosol from the extracellular environment primarily through transporters such as SLC1A5 (also known as ASCT2), SLC38A1 (SNAT1), and SLC38A2 (SNAT2). researchgate.netresearchgate.net

Once in the cytosol, glutamine can be transported into the mitochondrial matrix. This critical step is mediated by a recently identified mitochondrial-targeted variant of SLC1A5, referred to as SLC1A5_var. mdpi.comresearchgate.net Inside the mitochondria, glutamine is converted to glutamate, which can then be metabolized further. The transport of these metabolites is also tightly regulated. Glutamate can be exported from the mitochondria back to the cytosol by various carriers or transported into the mitochondrial matrix from the cytosol via exchangers like the glutamate/aspartate (Glu-/Asp-) antiporter. physiology.orgmdpi.com The mitochondrial efflux of the metabolite aspartate is primarily handled by SLC25A12 and SLC25A13, which are key components of the malate-aspartate shuttle. researchgate.netnih.gov

Interactive Data Table: Key Transporters of Glutamine and its Metabolites

| Transporter Family | Specific Transporter | Location | Primary Substrate(s) Transported | Reference |

| SLC1 | SLC1A5 (ASCT2) | Plasma Membrane | Glutamine | researchgate.netresearchgate.net |

| SLC1A5_var | Inner Mitochondrial Membrane | Glutamine | mdpi.comresearchgate.net | |

| SLC38 | SLC38A1 (SNAT1) | Plasma Membrane | Glutamine | researchgate.netresearchgate.net |

| SLC38A2 (SNAT2) | Plasma Membrane | Glutamine | researchgate.netresearchgate.net | |

| SLC25 | SLC25A12 | Inner Mitochondrial Membrane | Aspartate, Glutamate | researchgate.netnih.gov |

| SLC25A13 | Inner Mitochondrial Membrane | Aspartate, Glutamate | researchgate.netnih.gov |

Role of SLC6A17 in Synaptic Vesicle Glutamine Accumulation

Recent research has uncovered a novel role for glutamine within the nervous system, specifically its accumulation in synaptic vesicles (SVs) mediated by the transporter SLC6A17. nih.govbiorxiv.org Biochemical, proteomic, and electron microscopy studies have confirmed that the SLC6A17 protein is localized on synaptic vesicles. biorxiv.orgelifesciences.orgelifesciences.org

Functional studies using liquid chromatography coupled to mass spectrometry (LC-MS) definitively revealed the presence of glutamine within these SLC6A17-containing synaptic vesicles. elifesciences.orgnih.gov Experiments demonstrated that the amount of vesicular glutamine is directly dependent on SLC6A17 function. Virally mediated overexpression of SLC6A17 led to an increase in glutamine levels within SVs, while genetic knockout or targeted disruption of the Slc6a17 gene resulted in reduced vesicular glutamine. nih.govnih.gov

The significance of this transport mechanism is highlighted by its link to human disease. Pathogenic mutations in the SLC6A17 gene, which are known to cause intellectual disability (ID), were found to impair this process. elifesciences.org These mutations result in either the mislocalization of the SLC6A17 protein or a defective glutamine transport function. nih.govbiorxiv.org Notably, the observed decrease in vesicular glutamine in these pathogenic conditions was not associated with a corresponding drop in the levels of the neurotransmitters glutamate or GABA. elifesciences.orgelifesciences.org This suggests that the role of vesicular glutamine transported by SLC6A17 is distinct from the well-established glutamate/GABA-glutamine cycle that occurs between neurons and glial cells. biorxiv.orgelifesciences.org

Interactive Data Table: Summary of Research on SLC6A17 and Vesicular Glutamine

| Experimental Approach | Key Finding | Significance | Reference |

| Proteomics & Electron Microscopy | SLC6A17 protein is localized to synaptic vesicles (SVs). | Establishes the subcellular location of the transporter. | biorxiv.orgelifesciences.orgelifesciences.org |

| LC-MS analysis of isolated SVs | Glutamine is a chemical content of SLC6A17-containing SVs. | Identifies glutamine as a novel molecule within synaptic vesicles. | nih.govelifesciences.orgnih.gov |

| Overexpression/Knockout of Slc6a17 | SLC6A17 is necessary and sufficient for transporting glutamine into SVs. | Defines the specific function of SLC6A17 in vesicular glutamine accumulation. | nih.govnih.gov |

| Study of human ID-causing mutations | Pathogenic mutations impair SLC6A17's ability to accumulate glutamine in SVs. | Links defective vesicular glutamine transport to the pathogenesis of a neurodevelopmental disorder. | nih.govbiorxiv.orgelifesciences.org |

Glutamine Hydrochloride in Redox Biology and Cellular Signaling Research

Role in Glutathione (B108866) (GSH) Synthesis and Cellular Redox Homeostasis

Glutamine is intrinsically linked to the synthesis of glutathione (GSH), the most abundant intracellular antioxidant, and is thus central to maintaining cellular redox balance. nih.govelifesciences.org Its metabolism provides the necessary precursors and influences the enzymatic machinery required for GSH production.

The de novo synthesis of GSH is a two-step enzymatic process initiated by the glutamate-cysteine ligase (GCL), which catalyzes the formation of γ-glutamylcysteine from glutamate (B1630785) and cysteine. embopress.orgbiomolther.org This is the rate-limiting step in GSH synthesis. Glutamine metabolism is a primary source of the glutamate required for this reaction. embopress.orgmdpi.com The enzyme glutaminase (B10826351) converts glutamine into glutamate, thereby directly fueling the GSH synthesis pathway. biomolther.orgmdpi.com

Research in murine T cells has demonstrated that the catabolism of glutamine is coordinated with the de novo synthesis of GSH. exlibrisgroup.com.cnresearchgate.netnih.govuky.eduuky.edu This coordination is crucial for controlling redox homeostasis and directing cell differentiation. exlibrisgroup.com.cnresearchgate.netnih.govuky.eduuky.edu Studies have shown that inhibiting the de novo synthesis of GSH, by deleting either the catalytic (Gclc) or the modifier (Gclm) subunit of GCL, leads to decreased intracellular GSH levels and increased reactive oxygen species (ROS). exlibrisgroup.com.cnresearchgate.netnih.govuky.eduuky.edu This highlights the dependence of GCL activity on a steady supply of glutamate derived from glutamine.

Furthermore, the expression of GCL can be influenced by factors that also regulate glutamine metabolism. For instance, the transcription factor Nrf2, a master regulator of the antioxidant response, can upregulate genes involved in GSH synthesis, including GCL. mdpi.com In some cancer models, MYC-driven metabolic reprogramming has been shown to impact GSH levels through the regulation of enzymes in the glutamine metabolism pathway. embopress.org

Glutamine metabolism plays a critical role in managing intracellular levels of reactive oxygen species (ROS). A primary mechanism for this is through its contribution to the synthesis of GSH, which directly neutralizes ROS. biorxiv.orgnih.gov Deprivation of glutamine has been shown to lead to increased mitochondrial ROS production and decreased GSH levels, ultimately triggering cell death in some cell types. biorxiv.org

The conversion of glutamine to glutamate is a key step, as glutamate is a direct precursor for GSH. pnas.org The enzyme phosphate-activated mitochondrial glutaminase (GLS2), which is inducible by the tumor suppressor p53, facilitates glutamine metabolism and leads to lower intracellular ROS levels. pnas.org This effect is, at least in part, due to the enhanced synthesis of GSH. pnas.org

In colon cancer cells, glutamine deprivation has been observed to cause a significant and gradual increase in ROS levels, underscoring its importance in maintaining redox status. mdpi.com This increase in ROS can, in turn, activate stress response pathways. mdpi.com

The interplay between the de novo synthesis of GSH and glutamine catabolism is a critical determinant of cellular fate, including proliferation, differentiation, and apoptosis. exlibrisgroup.com.cnresearchgate.netnih.gov In rapidly proliferating cells, such as activated T lymphocytes and certain cancer cells, there is a heightened demand for both the biosynthetic precursors and the antioxidant protection that glutamine and subsequent GSH synthesis provide. exlibrisgroup.com.cnnih.gov

Research on murine T cells has revealed that glutamine catabolism fuels the de novo synthesis of GSH, which in turn influences the differentiation of T cell lineages. exlibrisgroup.com.cnresearchgate.netnih.govuky.eduuky.edu Specifically, heightened glutamine catabolism in TH17 cells supports GSH synthesis and suppresses oxidative stress, thereby promoting their differentiation. nih.govuky.edu Conversely, inhibiting de novo GSH synthesis dampens TH17 differentiation and enhances the differentiation of regulatory T cells (Treg). nih.govuky.edu

This intricate connection demonstrates that cellular decisions are not only governed by signaling pathways but are also profoundly influenced by the metabolic state, with the axis of glutamine-GSH playing a central role in balancing redox homeostasis and dictating cell fate. exlibrisgroup.com.cnresearchgate.net

Contribution to Cellular Energy Balance and Reducing Equivalent Generation

Glutamine is a major respiratory fuel for many cell types and a significant contributor to cellular energy balance. nih.govnih.gov Its catabolism provides intermediates for the tricarboxylic acid (TCA) cycle, supporting ATP production. embopress.org Beyond its role in direct energy generation, glutamine metabolism is crucial for the production of reducing equivalents, particularly NADPH. nih.govnih.gov

NADPH is essential for reductive biosynthesis and for regenerating the reduced form of glutathione (GSH) from its oxidized state (GSSG), thus playing a vital role in antioxidant defense. biomolther.org Glutamine contributes to the cellular NADPH pool through several metabolic pathways.

One significant pathway involves the conversion of glutamine-derived malate (B86768) to pyruvate (B1213749) by the malic enzyme, a reaction that concurrently reduces NADP+ to NADPH. mdpi.comnih.gov In some cancer cells, particularly under conditions of glucose deprivation, this pathway is critical for maintaining NADPH homeostasis and mitigating oxidative stress. nih.gov For instance, in pancreatic ductal adenocarcinoma cells, glutamine-derived aspartate is converted to malate in the cytosol, which is then used by malic enzyme 1 (ME1) to generate NADPH. embopress.orgnih.govjci.org

Another pathway involves the reductive carboxylation of glutamine-derived α-ketoglutarate by NADPH-dependent isoforms of isocitrate dehydrogenase (IDH). nih.govjci.org This process is particularly important in cells with mitochondrial dysfunction or under hypoxic conditions. nih.govjci.org

The following table summarizes key enzymes and pathways involved in glutamine-dependent NADPH production:

| Enzyme | Pathway | Cellular Compartment | Role in NADPH Production |

| Malic Enzyme 1 (ME1) | Glutamine -> Malate -> Pyruvate | Cytosol | Converts malate to pyruvate, generating NADPH. embopress.orgnih.govnih.gov |

| Isocitrate Dehydrogenase (IDH) | Reductive Carboxylation | Mitochondria/Cytosol | Converts α-ketoglutarate to isocitrate, consuming NADPH in the reverse reaction but contributing to pathways that can generate NADPH. nih.govjci.org |

Integration with Cellular Stress Response Pathways in Non-Clinical Models

Glutamine metabolism is deeply integrated with cellular stress response pathways, helping cells to cope with various insults such as oxidative stress, nutrient deprivation, and proteotoxic stress. nih.govjscimedcentral.com

One of the key stress response pathways influenced by glutamine is the integrated stress response (ISR) . The ISR is activated by various stressors, including amino acid deprivation. researchgate.netelifesciences.org Glutamine, by contributing to the intracellular pool of amino acids, can help suppress the activation of the GCN2 kinase, a key sensor of amino acid deficiency that initiates the ISR. researchgate.net

Glutamine also plays a role in the heat shock response . Oral glutamine supplementation has been shown to enhance the expression of heat shock factor-1 (HSF-1), the master transcriptional regulator of heat shock proteins (HSPs), in animal models and in human peripheral blood mononuclear cells. jscimedcentral.com HSPs are molecular chaperones that help to maintain protein homeostasis and protect cells from damage.

Furthermore, glutamine availability can influence the formation of stress granules (SGs) , which are cytoplasmic aggregates of proteins and RNAs that form in response to stress and are involved in regulating translation. biologists.com Studies in cancer cells have shown that glutamine is crucial for providing the necessary ATP to support SG formation under conditions of oxidative stress. biologists.com

The table below outlines the interaction of glutamine with key cellular stress response pathways:

| Stress Response Pathway | Key Mediator(s) | Role of Glutamine |

| Integrated Stress Response (ISR) | GCN2, eIF2α, ATF4 | Suppresses activation by maintaining amino acid pools. researchgate.netelifesciences.org |

| Heat Shock Response | HSF-1, HSPs | Enhances expression of HSF-1 and HSPs. jscimedcentral.com |

| Oxidative Stress Response | Nrf2, GSH | Provides precursors for GSH synthesis. nih.govmdpi.com |

| Stress Granule Formation | G3BP1/2, MYC | Provides ATP required for SG assembly. biologists.com |

Influence on Intracellular Signaling Networks

Glutamine, often utilized in its stable hydrochloride salt form (H-Glu-NH2 HCl) in research, is a critical amino acid that extends beyond its role as a building block for proteins. It is a key player in a multitude of cellular processes, including redox homeostasis and the intricate regulation of signaling networks that govern cell growth, survival, and metabolism. Its influence is profound, impacting major signaling hubs and cellular maintenance programs.

Regulation of mTORC1 Pathway Activation by Glutamine and its Metabolites

The mechanistic Target of Rapamycin Complex 1 (mTORC1) is a central regulator of cell growth and metabolism, integrating signals from nutrients, growth factors, and cellular energy status. imrpress.com Amino acids, particularly glutamine, are crucial for mTORC1 activation. imrpress.com Glutamine's role in this process is multifaceted and can occur through distinct mechanisms.

A significant finding is that glutamine can activate mTORC1 independently of the well-characterized Rag GTPase signaling pathway. nih.govd-nb.info While amino acids like leucine (B10760876) signal to mTORC1 via Rag GTPases, glutamine utilizes a separate pathway that requires the ADP-ribosylation factor 1 (Arf1), a small GTPase typically localized to the Golgi apparatus. imrpress.comnih.govd-nb.info This Arf1-dependent activation still necessitates the presence and function of the lysosome, where mTORC1 is ultimately activated. nih.govd-nb.info

Furthermore, glutamine's metabolites are key effectors in this signaling cascade. After entering the cell, glutamine is converted to glutamate and subsequently to α-ketoglutarate (α-KG), a crucial intermediate of the TCA cycle. cellsignal.com This conversion, known as glutaminolysis, stimulates mTORC1 activity. mdpi.comnih.gov The activation of mTORC1 by glutamine promotes glutamine anaplerosis by activating glutamate dehydrogenase (GDH), creating a positive feedback loop. nih.gov This is achieved through the transcriptional repression of SIRT4, a mitochondrial sirtuin that inhibits GDH. nih.gov

| Pathway Component | Role in Glutamine-Mediated mTORC1 Activation | Key Findings |

| Glutamine | Primary signal | Can activate mTORC1 independently of Rag GTPases. imrpress.comnih.gov |

| Arf1 GTPase | Essential mediator | Required for glutamine-induced mTORC1 activation in the absence of Rag GTPases. imrpress.comd-nb.info |

| α-ketoglutarate (α-KG) | Key metabolite | Product of glutaminolysis that stimulates mTORC1 activation. mdpi.com |

| Lysosome | Activation site | Both Rag-dependent and Rag-independent pathways require the lysosome for mTORC1 activation. nih.gov |

| SIRT4 | Negative regulator | Repressed by mTORC1 signaling to promote glutaminolysis and further mTORC1 activity. nih.gov |

Modulation of Autophagy Processes

Autophagy is a fundamental cellular process for degrading and recycling cellular components, crucial for maintaining homeostasis, especially under stress conditions. Glutamine's influence on autophagy is complex and can be either inhibitory or inductive, depending on the cellular context and metabolic state.

Often, glutamine availability is linked to the inhibition of autophagy. The catabolism of glutamine into α-ketoglutarate fuels the TCA cycle and activates mTORC1, a potent inhibitor of autophagy. mdpi.com In this scenario, glutaminolysis actively suppresses the initiation of the autophagic process. mdpi.com Interestingly, glutamine starvation can also lead to autophagy inhibition in some contexts. mdpi.com Under such conditions, cells may upregulate the uptake of other amino acids like leucine, which in turn activates mTORC1 and puts a brake on what might otherwise be excessive and detrimental autophagy. mdpi.com

Conversely, glutamine can also promote autophagy. In some cancer models, high glutamine levels have been shown to increase the expression of autophagy markers in stromal fibroblasts, while having the opposite effect in cancer cells, highlighting a compartment-specific regulation. nih.gov The production of ammonia (B1221849), a byproduct of glutaminolysis, has also been linked to the induction of autophagy. nih.gov Moreover, the PI(3)K-PKB-FOXO signaling network can modulate autophagy by regulating intracellular glutamine levels. researchgate.net Activation of FOXO transcription factors can increase the expression of glutamine synthetase, leading to increased glutamine production and subsequent mTOR inhibition, which in turn induces autophagy. researchgate.netbiorxiv.org This induction of autophagy appears to be a crucial survival mechanism. researchgate.net

| Condition | Effect on Autophagy | Underlying Mechanism | Cellular Context Example |

| Glutaminolysis | Inhibition | Production of α-ketoglutarate activates mTORC1. mdpi.com | General cell function |

| Glutamine Starvation | Inhibition | Increased uptake of leucine activates mTORC1. mdpi.com | Prevents excessive autophagy |

| High Glutamine | Induction | Increased expression of autophagy markers (e.g., Lamp-1). nih.gov | Stromal fibroblasts |

| High Glutamine | Inhibition | Decreased expression of autophagy markers (e.g., Beclin-1). nih.gov | MCF7 cancer cells |

| FOXO Activation | Induction | Increased glutamine synthetase expression inhibits mTOR translocation. researchgate.net | Cancer cells under stress |

Impact on Gene Expression Profiles (e.g., c-Myc, HIF-1α)

Glutamine metabolism is deeply intertwined with the expression and activity of key oncogenic transcription factors, most notably c-Myc and Hypoxia-Inducible Factor-1α (HIF-1α).

The proto-oncogene c-Myc is a master regulator of cellular metabolism and is known to drive a state of "glutamine addiction" in cancer cells. cellsignal.comresearchgate.net c-Myc directly promotes glutamine uptake and catabolism by transcriptionally upregulating the genes for the glutamine transporter ASCT2 (SLC1A5) and the enzyme glutaminase (GLS). cellsignal.comfrontiersin.org This reprogramming ensures a steady supply of carbon and nitrogen from glutamine to fuel rapid proliferation. frontiersin.org

The relationship between glutamine metabolism and HIF-1α, the primary regulator of the cellular response to hypoxia, is also intricate. Under hypoxic conditions, HIF-1 typically promotes a shift to glycolysis. However, in some cancer cells with high MYC expression, such as small cell lung carcinoma, an induced glutaminolysis can bypass the need for HIF-driven glycolysis. frontiersin.orgnih.gov These cells become highly dependent on glutamine for survival in hypoxia, irrespective of HIF-1α activity. nih.gov Furthermore, glutamine metabolism itself can influence HIF-1α. Under normoxic (normal oxygen) conditions, glutamine metabolism can lead to an increase in HIF-1 activity, which is associated with the release of ammonium (B1175870). mdpi.com Conversely, HIF-1 activation under hypoxia can shift glutamine metabolism away from oxidation by reducing the activity of the α-ketoglutarate dehydrogenase (αKGDH) enzyme complex. nih.gov

| Transcription Factor | Interaction with Glutamine Metabolism | Effect on Cellular Processes |

| c-Myc | Upregulates expression of glutamine transporters (ASCT2) and glutaminase (GLS). cellsignal.comfrontiersin.org | Promotes glutamine uptake and catabolism, fueling cell proliferation. researchgate.net |

| HIF-1α | Activity can be increased by glutamine metabolism under normoxia. mdpi.com | Regulates metabolic adaptation to hypoxia; its role can be bypassed by MYC-driven glutaminolysis. frontiersin.orgnih.gov |

| MYC/HIF-1α Crosstalk | MYC-driven glutaminolysis can override the need for HIF-1 activity in hypoxia. nih.gov | Allows cancer cell survival and proliferation in hypoxic environments independent of glycolysis. frontiersin.org |

Glutamine-Mediated Protein Glycosylation

Protein glycosylation is a critical post-translational modification that affects protein folding, stability, and function. Glutamine plays a fundamental role in this process by providing the nitrogen for the synthesis of hexosamines.